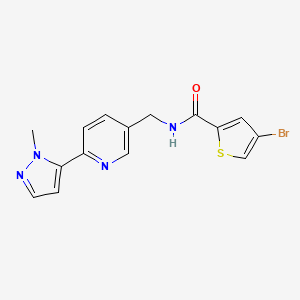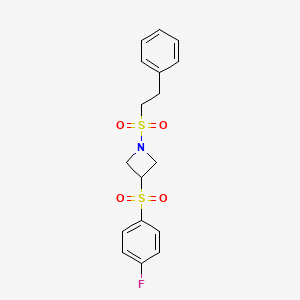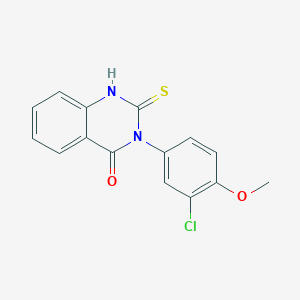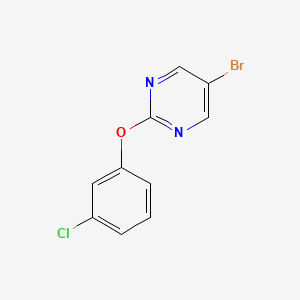
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide typically involves the reaction of 4-chlorobenzenesulfonamide with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Analyse Des Réactions Chimiques
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for antimicrobial research.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being explored for potential therapeutic applications in treating inflammatory diseases and cancer.
Mécanisme D'action
The mechanism by which 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide include other thiazole derivatives such as:
- 2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
- 4-(2,5-dichlorothienyl)-1,3-thiazole
- 2-(4-aminophenyl)-1,3-thiazole
These compounds share structural similarities but may differ in their biological activities and chemical properties.
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGBZTWPRHVDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2769707.png)
![N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2769708.png)

![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2769713.png)
![methyl 2-[(2Z)-2-[(2-methanesulfonylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)



![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)


